molecular formula C19H28N2O2S2 B12231305 2-(ethylsulfanyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide

2-(ethylsulfanyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide

Cat. No.: B12231305
M. Wt: 380.6 g/mol
InChI Key: KRANOVSULCNFPS-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with an ethylsulfanyl group and a morpholinyl-thianyl moiety, making it a versatile candidate for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core is synthesized through the reaction of benzoic acid with an amine under dehydrating conditions.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced via a nucleophilic substitution reaction, where an ethylthiol reacts with a suitable leaving group on the benzamide core.

    Attachment of the Morpholinyl-Thianyl Moiety: The morpholinyl-thianyl moiety is attached through a series of coupling reactions, often involving the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to accelerate reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the benzamide core, to form amines.

    Substitution: The morpholinyl-thianyl moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(ethylsulfanyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with G-protein coupled receptors, leading to downstream effects that result in its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylsulfanyl-phenyl)-1-morpholin-4-yl-ethanethione
  • 4-{4-[(3R)-3-methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole

Uniqueness

2-(ethylsulfanyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethylsulfanyl group, in particular, provides unique oxidative and reductive properties compared to similar compounds.

Properties

Molecular Formula

C19H28N2O2S2

Molecular Weight

380.6 g/mol

IUPAC Name

2-ethylsulfanyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide

InChI

InChI=1S/C19H28N2O2S2/c1-2-25-17-6-4-3-5-16(17)18(22)20-15-19(7-13-24-14-8-19)21-9-11-23-12-10-21/h3-6H,2,7-15H2,1H3,(H,20,22)

InChI Key

KRANOVSULCNFPS-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC2(CCSCC2)N3CCOCC3

Origin of Product

United States

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